4-(2-Aminopropan-2-yl)phenol hydrochloride
Overview
Description
4-(2-Aminopropan-2-yl)phenol hydrochloride is a chemical compound with the molecular formula C9H13NO·HCl It is a hydrochloride salt form of 4-(2-Aminopropan-2-yl)phenol, which is characterized by the presence of an amino group attached to a phenol ring via a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropan-2-yl)phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenol and isopropylamine.
Alkylation: Phenol undergoes alkylation with isopropylamine in the presence of a suitable catalyst, such as an acid catalyst, to form 4-(2-Aminopropan-2-yl)phenol.
Hydrochloride Formation: The resulting 4-(2-Aminopropan-2-yl)phenol is then treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions often include controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems helps maintain consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopropan-2-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
4-(2-Aminopropan-2-yl)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminopropan-2-yl)phenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the phenol group can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminopropan-2-yl)phenol: The non-hydrochloride form of the compound.
4-(2-Aminopropyl)phenol: A similar compound with a slightly different alkyl chain.
4-Aminophenol: Lacks the isopropyl group but has similar functional groups.
Uniqueness
4-(2-Aminopropan-2-yl)phenol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a phenol group allows for diverse interactions and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-(2-aminopropan-2-yl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXGJEMYWBAGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1993232-89-5 | |
Record name | 4-(2-aminopropan-2-yl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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